molecular formula C25H28N2O3 B2601863 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 896074-47-8

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2601863
CAS No.: 896074-47-8
M. Wt: 404.51
InChI Key: LLTIILJSUUKCDL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.51. The purity is usually 95%.
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Scientific Research Applications

Non-Zinc Mediated Inhibition of Carbonic Anhydrases

Coumarin derivatives, closely related to (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, have been identified as a new class of suicide inhibitors for carbonic anhydrases. These compounds exhibit a unique binding mode to the enzyme, distinct from classical inhibitors, potentially offering a novel pathway for drug design targeting carbonic anhydrases across all mammalian isoforms. The inhibition process is time-dependent, with maximum effect observed after 6 hours, indicating potential for long-term therapeutic applications (Maresca et al., 2009).

Cardioprotective Properties

A molecule structurally similar to this compound demonstrated significant cardioprotective effects in a study focused on isoproterenol-induced myocardial infarction in rats. This compound showed potent inhibition of angiotensin-converting enzyme and markedly improved cardiac markers, suggesting its potential as an anticoagulant agent for preventing thrombosis in acute myocardial infarction cases (Khdhiri Emna et al., 2020).

Antioxidant and Anti-inflammatory Properties

Studies on compounds with structural similarity to this compound have revealed potent antioxidant and anti-inflammatory activities. These properties are significant for the development of therapeutic agents, especially in conditions where oxidative stress and inflammation play a critical role in disease progression. Such activities highlight the therapeutic potential of these compounds in managing diseases associated with inflammation and oxidative stress (Fasina Makkar & K. Chakraborty, 2018).

Synthetic Applications and Molecular Diversity

The synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines, which are structurally related to the compound , illustrates the molecular diversity achievable through specific synthetic methods. This diversity is crucial for the development of novel compounds with potential therapeutic applications, demonstrating the broad utility of such chemical scaffolds in drug discovery (S. Shivprakash & G. C. Reddy, 2014).

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-2-20-15-22-21(16-25(29)30-24(22)17-23(20)28)18-27-13-11-26(12-14-27)10-6-9-19-7-4-3-5-8-19/h3-9,15-17,28H,2,10-14,18H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIILJSUUKCDL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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